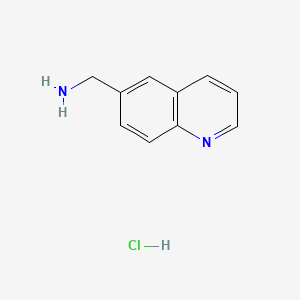

Quinolin-6-ylmethanamine hydrochloride

説明

Its molecular formula is C₁₀H₁₂Cl₂N₂ (dihydrochloride) with a molecular weight of 231.12 g/mol . The compound is synthesized via hydrogenation of quinolin-6-ylcarbonitrile followed by HCl treatment, yielding ~89% as a yellow solid .

特性

IUPAC Name |

quinolin-6-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLZKVGMOFRAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-ylmethanamine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-6-carboxaldehyde using a suitable reducing agent such as sodium borohydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions: Quinolin-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides in the presence of a base.

Major Products:

- Oxidation products: Quinolin-6-ylnitroso or quinolin-6-ylnitro derivatives.

- Reduction products: Tetrahydroquinoline derivatives.

- Substitution products: Various amides, ureas, and other functionalized derivatives.

科学的研究の応用

Quinolin-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Quinolin-6-ylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by:

Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids, thereby modulating their activity.

Inhibiting key biological pathways: For example, inhibiting the synthesis of nucleic acids or proteins in microbial or cancer cells.

Inducing cellular responses: Such as apoptosis (programmed cell death) in cancer cells.

類似化合物との比較

Comparison with Structural and Functional Analogs

Positional Isomers and Heterocyclic Variants

Quinolin-2-ylmethanamine Hydrochloride

- Structure: Methanamine group at the 2-position of quinoline.

- Synthesis : Similar hydrogenation route, yielding dihydrochloride (CAS: 18004-62-1) .

(Quinolin-7-yl)methanamine Hydrochloride

- Structure : Methanamine group at the 7-position.

- Synthesis: Not explicitly described, but analogous synthetic pathways are inferred .

- Comparison : Positional differences may influence steric interactions in molecular binding or crystallization behavior.

6-Aminoquinoline Hydrochloride (Quinolin-6-amine hydrochloride)

Quinoxalin-6-ylmethanamine Hydrochloride

Aromatic and Functional Group Analogs

Naphthalen-2-ylmethanamine Hydrochloride

- Structure: Methanamine group on naphthalene (non-heterocyclic).

- Synthesis : 89% yield via hydrogenation of 2-naphthonitrile .

Methyl 4-(Aminomethyl)benzoate Hydrochloride

- Structure : Benzoate ester with methanamine substituent.

- Key Difference: The ester group introduces polarity and pH-dependent hydrolysis susceptibility, contrasting with the stable quinoline backbone .

Physicochemical and Spectroscopic Data

Molecular Properties

生物活性

Quinolin-6-ylmethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and recent research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is derived from quinoline, a bicyclic compound known for its wide range of biological activities. The amine group in this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Target Binding : The compound binds to specific molecular targets such as enzymes and receptors, modulating their activity. This action is critical in inhibiting key biological pathways involved in disease progression.

- Inhibition of Nucleic Acid Synthesis : It has been shown to inhibit the synthesis of nucleic acids in microbial and cancer cells, making it a potential candidate for anticancer and antimicrobial therapies.

- Induction of Apoptosis : this compound can induce programmed cell death in cancer cells, enhancing its therapeutic potential against tumors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

- In vitro Studies : A series of quinoline derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 10 µM to 28 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | PC-3 | 28 |

| 4e | MDA-MB-231 | 10 |

| 6BrCaQ | MDA-MB-231 | 5–50 |

These findings suggest that this compound and its derivatives could serve as effective agents in cancer treatment.

Antiviral Activity

Quinoline analogues have also demonstrated antiviral properties. For example, compounds derived from quinoline were evaluated for their efficacy against enterovirus D68 (EV-D68), showing potent antiviral activity with improved water solubility when formulated as hydrochloride salts .

Case Studies

- Study on Hsp90 Inhibition : A study focused on quinoline-based compounds identified a derivative that significantly inhibited Hsp90 client proteins in breast cancer cell lines. This compound not only reduced cell viability but also stabilized heat shock proteins without triggering the heat shock response .

- Antiproliferative Activity Against Various Cancers : Another study assessed the growth-inhibitory potency of quinoline derivatives across multiple cancer types. The results revealed that some compounds led to over 90% inhibition in specific cell lines, indicating their potential for broad-spectrum anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。